![molecular formula C20H23N5O2S B2535622 N-((1H-benzo[d]imidazol-2-yl)methyl)-8-(tert-butyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide CAS No. 1421499-41-3](/img/structure/B2535622.png)

N-((1H-benzo[d]imidazol-2-yl)methyl)-8-(tert-butyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

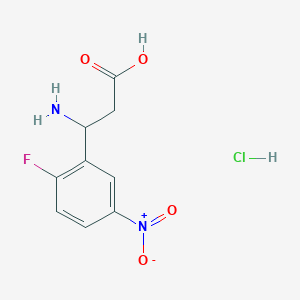

The compound “N-((1H-benzo[d]imidazol-2-yl)methyl)-8-(tert-butyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide” is a derivative of 1H-benzo[d]imidazole . The 1H-benzo[d]imidazole derivatives have been found to have a variety of biological activities . They are DNA minor groove-binding ligands (MGBLs) that form non-covalent interactions with the minor groove of DNA and continue to be promising drug candidates in the discovery of potential new anticancer agents .

Synthesis Analysis

The synthesis of such compounds involves the use of different functional groups at the phenyl ring and variable lengths of the alkyl chain at the piperazine end . The specific synthesis process of this compound was not found in the available literature.Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a benzimidazole ring. Its planar structure enables π-π stacking, π-π T-shaped interactions and the presence of NH group could serve as H-bond donor as well acceptor site .科学的研究の応用

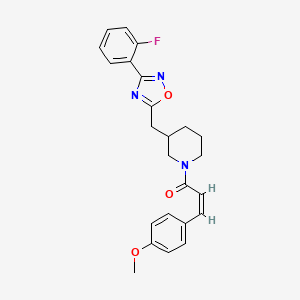

Anticancer Properties:

- Recent studies have shown that derivatives of this compound possess significant anticancer activity. For instance, compounds 5g and 6f demonstrated potent effects against the human prostate cancer cell line DU-145, with IC50 values of 0.68 μM and 0.54 μM, respectively . These findings suggest that further exploration of its antitumor properties is warranted.

- The compound effectively inhibits microtubule assembly formation in DU-145 cells. This inhibition could be leveraged for developing novel anticancer agents that target microtubules .

Organic Synthesis and Methodology

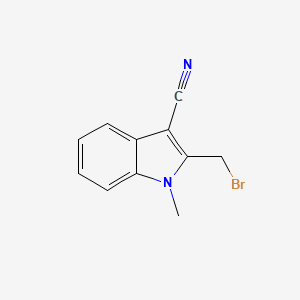

The synthesis of this compound involves interesting chemistry, making it relevant in the field of organic synthesis:

C–N Bond Formation:- A versatile method has been designed for the synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and the formation of C–N bonds using an aromatic aldehyde and o-phenylenediamine. This approach provides a general and inexpensive route to access the compound .

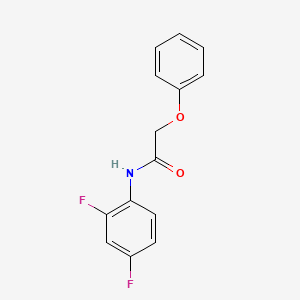

Drug Solubility and Oral Absorption Enhancement

In drug development, solubility and oral absorption are critical factors. Consider the following:

Enhanced Solubility:- Molecular design modifications, such as replacing a 6-methylene chain with a piperazine unit, led to a significant enhancement in aqueous solubility (up to 19 mg/mL at pH 1.2) for related compounds . Such improvements are crucial for formulating effective pharmaceuticals.

- The same design changes resulted in a remarkable improvement in oral absorption. For example, the Cmax of the modified compound was 1100-fold higher than that of the original compound in fasted dogs . This suggests potential clinical utility.

Heterocyclic Synthesis

Imidazoles play a vital role in functional molecules. Here’s a relevant aspect:

Regiocontrolled Synthesis:- Imidazoles are key components in various applications. Recent advances in the regiocontrolled synthesis of substituted imidazoles have focused on the bonds formed during their formation . This compound’s structure aligns with these efforts.

特性

IUPAC Name |

N-(1H-benzimidazol-2-ylmethyl)-8-tert-butyl-6-oxo-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N5O2S/c1-20(2,3)15-8-17(26)25-10-12(11-28-19(25)24-15)18(27)21-9-16-22-13-6-4-5-7-14(13)23-16/h4-8,12H,9-11H2,1-3H3,(H,21,27)(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWDDOWUFWPBSIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=O)N2CC(CSC2=N1)C(=O)NCC3=NC4=CC=CC=C4N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1H-benzo[d]imidazol-2-yl)methyl)-8-(tert-butyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,4-dichloro-N-[5,6-dimethyl-1-(2-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2535541.png)

![2-[3-(3-Chloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2535544.png)

![1H-1,3-Benzimidazole, 5-methyl-2-[(2-naphthalenyloxy)methyl]-](/img/structure/B2535549.png)

![5-Acetyl-4-amino-1-[3-(trifluoromethyl)phenyl]pyrrole-3-carbonitrile](/img/structure/B2535550.png)

![2-(3,4-dimethoxyphenyl)-N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2535553.png)

![N-[2-(1H-benzimidazol-2-yl)phenyl]-2,5-dichlorothiophene-3-carboxamide](/img/structure/B2535561.png)